7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 7th position, an oxo group at the 1st position, and a carboxylic acid group at the 4th position of the isoquinoline ring. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in chemical behavior.
Uniqueness
The presence of the bromine atom at the 7th position and the specific arrangement of functional groups make 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid unique. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6BrNO3 |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
7-bromo-1-oxo-2H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(3-5)9(13)12-4-8(6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
NAGYVUVMAREWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=C2C(=O)O |
Origin of Product |
United States |
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